molecular formula C13H18INO2S B13092554 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine

3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine

Cat. No.: B13092554
M. Wt: 379.26 g/mol
InChI Key: DNWFVIDWXIHICO-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine: is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the iodomethyl and tosyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions. For example, the reaction of a methyl group with iodine in the presence of a suitable oxidizing agent can yield the iodomethyl group.

    Tosylation: The tosyl group can be introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones under suitable conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or periodic acid can be used under controlled conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used in anhydrous solvents.

Major Products:

    Substitution Reactions: Products such as azides, nitriles, or thioethers.

    Oxidation Reactions: Products such as aldehydes or ketones.

    Reduction Reactions: Products such as amines or alcohols.

Scientific Research Applications

Chemistry: 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable for constructing complex molecular architectures.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands.

Medicine: The compound’s derivatives may have potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine depends on its specific application. Generally, the compound can interact with molecular targets through:

    Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on target molecules.

    Electrostatic Interactions: The tosyl group can participate in electrostatic interactions with charged residues on proteins or other biomolecules.

    Hydrophobic Interactions: The pyrrolidine ring can engage in hydrophobic interactions with nonpolar regions of target molecules.

Comparison with Similar Compounds

  • 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine
  • 3-(Chloromethyl)-4-methyl-1-tosylpyrrolidine
  • 3-(Fluoromethyl)-4-methyl-1-tosylpyrrolidine

Comparison:

  • Reactivity: The iodomethyl group in 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine is more reactive in nucleophilic substitution reactions compared to bromomethyl, chloromethyl, and fluoromethyl groups.
  • Stability: The compound’s stability may vary depending on the halogen present, with iodomethyl being less stable than its chloro and fluoro counterparts.
  • Applications: The unique reactivity of the iodomethyl group makes this compound particularly useful in specific synthetic applications where high reactivity is desired.

Properties

Molecular Formula

C13H18INO2S

Molecular Weight

379.26 g/mol

IUPAC Name

3-(iodomethyl)-4-methyl-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C13H18INO2S/c1-10-3-5-13(6-4-10)18(16,17)15-8-11(2)12(7-14)9-15/h3-6,11-12H,7-9H2,1-2H3

InChI Key

DNWFVIDWXIHICO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1CI)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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